molecular formula C23H18BrClN2O3S B2406063 N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686749-03-1

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2406063
CAS No.: 686749-03-1
M. Wt: 517.82
InChI Key: NAXSKDIXOAQVDF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that features a bromophenyl group, a chlorobenzyl group, and an indole moiety

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O3S/c24-17-9-11-18(12-10-17)26-23(28)15-31(29,30)22-14-27(21-8-4-2-6-19(21)22)13-16-5-1-3-7-20(16)25/h1-12,14H,13,15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSKDIXOAQVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 4-bromoaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a chemical compound with the molecular formula C23H18BrClN2O3S and a molecular weight of 517.8 g/mol . PubChem CID for this compound is 2157669 .

Chemical Structure and Identifiers

The compound has several synonyms, including 686749-03-1, N-(4-bromophenyl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetamide, and AKOS024585631 . Computed descriptors include the IUPAC name N-(4-bromophenyl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetamide, InChI identifier InChI=1S/C23H18BrClN2O3S/c24-17-9-11-18(12-10-17)26-23(28)15-31(29,30)22-14-27(21-8-4-2-6-19(21)22)13-16-5-1-3-7-20(16)25/h1-12,14H,13,15H2,(H,26,28), InChIKey NAXSKDIXOAQVDF-UHFFFAOYSA-N, and SMILES C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br)Cl .

Potential Applications in Cancer Therapy

Research indicates that related compounds featuring halogens on phenyl rings exhibit cytotoxic activity, with the bromo substituent at the para position of a phenyl ring enhancing anti-tumor activity and chloro substituents in the ortho or meta positions being more effective for both cytotoxic and CDK2 inhibitory activities .

Cyclin-Dependent Kinase (CDK) Inhibitors

Several studies highlight the potential of compounds with structural similarities to this compound as CDK inhibitors . CDK4/6 inhibitors have shown significant anticancer activities against several cancer cell lines .

Indole Derivatives

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromophenyl and chlorobenzyl groups, along with the indole moiety, provides a versatile scaffold for further functionalization and application in various fields.

Biological Activity

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure features a bromophenyl group, an indole moiety, and a sulfonamide linkage, which are known to contribute to its biological activity. The IUPAC name for this compound is this compound. Its molecular formula is C23H21BrClN3O3S, and it possesses a molecular weight of 516.85 g/mol .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Indole Core : The initial step often includes the condensation of 4-bromophenylhydrazine with a suitable ketone.
  • Sulfonamide Formation : The introduction of the sulfonamide group is achieved through reaction with sulfonyl chlorides.
  • Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds in the same class. For instance, derivatives containing similar structural motifs showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Activity Type
d10.22Antibacterial
d60.25Antifungal

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including MCF7 (breast cancer). Compounds derived from similar structures demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 (μM)Compound Tested
MCF7 (Breast)15d6
A431 (Skin)12d7

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the indole moiety interacts with biological targets such as enzymes or receptors involved in cell signaling pathways. Additionally, the sulfonamide group may enhance binding affinity to these targets, increasing efficacy .

Case Studies

In a study investigating various indole derivatives, compounds with similar structures were shown to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms. Molecular docking studies further supported these findings by illustrating favorable interactions between these compounds and their respective targets .

Q & A

Q. Characterization Methods :

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 525.0888 for a related analog) .
  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., indole C-H resonances at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Validates 3D structure; SHELX software is often used for refinement .

Advanced: How can computational tools optimize metabolic stability for preclinical development?

Answer:
Tools like MetaSite predict metabolic soft spots by simulating cytochrome P450 interactions. For example:

  • Phenethyl Group Oxidation : Identified as a liability in analogs, prompting substitution with fluorophenyl or pyridinyl groups to reduce metabolism .
  • Shift to O-Demethylation : Polar substituents (e.g., glycinyl) redirect metabolism to less critical regions, improving microsomal stability (e.g., human liver microsome half-life increased from 15 to >60 min) .

Q. Methodology :

Perform in silico docking to map binding pockets.

Synthesize derivatives with electron-deficient or bulky groups at predicted metabolic sites.

Validate via in vitro microsomal assays and in vivo pharmacokinetic studies .

Basic: What spectroscopic techniques confirm structural integrity and purity?

Answer:

  • FT-IR : Verifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • LCMS : Monitors reaction progress and purity (>95% by HPLC) .
  • 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (e.g., sulfonyl-linked C at ~112 ppm) .

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